

AZD4144: An In-Depth Technical Guide to its Off-Target Pharmacology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a selective and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] Developed by AstraZeneca and Mitsubishi Tanabe Pharma Corporation, AZD4144 has demonstrated a favorable off-target pharmacology profile, a critical attribute for a clinical candidate.[1][2][3] This technical guide provides a comprehensive overview of the off-target pharmacology of AZD4144, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. The development of AZD4144 involved a focused effort to mitigate off-target liabilities, such as phospholipidosis, genotoxicity, and hERG inhibition, which were identified in earlier compounds within the same chemical series.[4][5]

Core Off-Target Pharmacology Data

A comprehensive assessment of the off-target profile of **AZD4144** was conducted to ensure its selectivity and to minimize the potential for adverse effects. The compound was screened against a panel of receptors, enzymes, and ion channels, with the data indicating no significant undesired pharmacology.[1]

Safety Pharmacology Panel Results



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The following table summarizes the in vitro safety pharmacology data for **AZD4144**. The compound was tested at a concentration of 10 μ M against a panel of 44 targets. The results are expressed as the percent inhibition of binding or enzyme activity. A result of >50% inhibition is generally considered significant.



Target Class	Target	Inhibition (%) at 10 μM
GPCRs	Adenosine A1	< 25
Adrenergic α1A	< 25	
Adrenergic α2A	< 25	_
Adrenergic β1	< 25	_
Adrenergic β2	< 25	_
Angiotensin AT1	< 25	_
Bradykinin B2	< 25	_
Cannabinoid CB1	< 25	-
Cholecystokinin CCK1	< 25	_
Dopamine D1	< 25	-
Dopamine D2S	< 25	-
Endothelin ETA	< 25	-
GABAA (non-benzodiazepine site)	< 25	-
Histamine H1	< 25	-
Muscarinic M1	< 25	-
Muscarinic M2	< 25	-
Muscarinic M3	< 25	-
Neuropeptide Y Y1	< 25	-
Neurotensin NTS1	< 25	-
Opioid δ (delta)	< 25	-
Opioid κ (kappa)	< 25	-
Opioid μ (mu)	< 25	-
Serotonin 5-HT1A	< 25	-



		_
Serotonin 5-HT2A	< 25	_
Somatostatin SST	< 25	_
Vasopressin V1a	< 25	
Ion Channels	Calcium Channel, L-type (Verapamil site)	< 25
hERG	< 25	
Potassium Channel, KATP	< 25	_
Sodium Channel (site 2)	< 25	
Transporters	Dopamine Transporter	< 25
Norepinephrine Transporter	< 25	_
Serotonin Transporter	< 25	
Enzymes	Acetylcholinesterase	< 25
COX-1	< 25	_
COX-2	< 25	
MAO-A	< 25	_
MAO-B	< 25	
Nitric Oxide Synthase (NOS), inducible	< 25	
PDE3	< 25	_
PDE4	< 25	_
Tyrosine Kinase, Src	< 25	_
Nuclear Receptors	Glucocorticoid Receptor	< 25
Progesterone Receptor	< 25	

Data Interpretation: The results from the safety pharmacology panel demonstrate the high selectivity of **AZD4144**. At a concentration of 10 μ M, which is significantly higher than its on-



target potency (IC50 = 76 nM for NLRP3 inflammasome inhibition), **AZD4144** did not exhibit significant inhibition of any of the 44 targets screened.[6] This clean off-target profile minimizes the risk of common adverse drug reactions associated with these targets.

Experimental Protocols

The following sections detail the methodologies used for the key off-target pharmacology assessments.

In Vitro Safety Pharmacology Screening

Objective: To assess the potential for off-target interactions of **AZD4144** with a broad range of biologically relevant targets.

Methodology: A standard in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar panel, was likely employed. The general protocol for such a screening involves:

- Test Compound: AZD4144 was prepared in a suitable solvent (e.g., DMSO) and diluted to the final screening concentration (10 μM).
- Assay Formats: A variety of assay formats were used depending on the target class:
 - Receptor Binding Assays: Radioligand binding assays were used to determine the ability
 of AZD4144 to displace a specific high-affinity radioligand from its receptor. The assays
 were typically performed using cell membranes or recombinant proteins expressing the
 target receptor.
 - Enzyme Inhibition Assays: The inhibitory effect of AZD4144 on the activity of various enzymes was measured using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, or luminescent readouts).
 - Ion Channel Assays: The effect of AZD4144 on ion channel function was assessed using patch-clamp electrophysiology or high-throughput fluorescent-based assays.
- Data Analysis: The results were expressed as the percentage inhibition of radioligand binding or enzyme activity compared to a vehicle control.



hERG Inhibition Assay

Objective: To specifically evaluate the potential of **AZD4144** to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

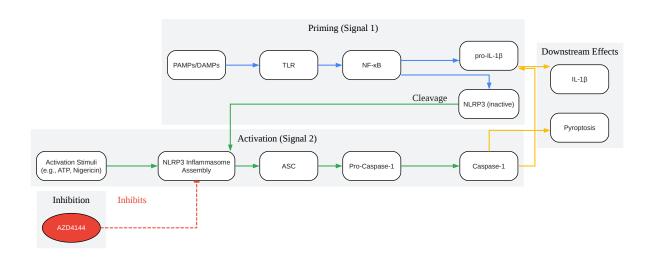
Methodology: A manual or automated patch-clamp electrophysiology study in a cell line stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

- Cell Culture: hERG-expressing cells were cultured under standard conditions.
- Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the hERG current in response to a specific voltage protocol designed to elicit the characteristic tail current.
- Compound Application: **AZD4144** was applied at multiple concentrations to determine a concentration-response relationship and calculate an IC50 value.
- Data Analysis: The inhibition of the hERG tail current by AZD4144 was calculated at each concentration, and the data were fitted to a sigmoidal concentration-response curve to determine the IC50. AZD4144 was found to have a low inhibitory effect on hERG, with an IC50 > 40 μM.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of **AZD4144**.

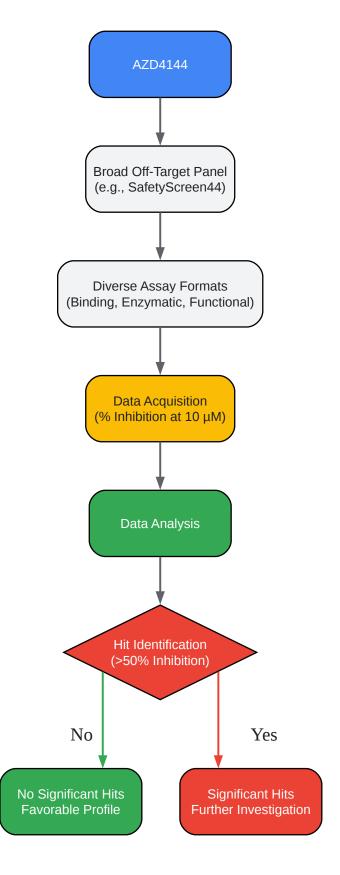




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Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by **AZD4144**.





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Caption: General workflow for in vitro off-target pharmacology screening.



Conclusion

AZD4144 is a highly selective NLRP3 inflammasome inhibitor with a well-characterized and favorable off-target pharmacology profile. Extensive in vitro screening has demonstrated a lack of significant interactions with a wide range of receptors, enzymes, and ion channels, including the hERG channel, at concentrations well above its therapeutic range. This clean off-target profile is a key attribute that supports its ongoing clinical development for the treatment of inflammatory diseases. The detailed understanding of its selectivity provides a strong foundation for its continued investigation in various clinical settings.

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